N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
Overview
Description
“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is likely a complex organic compound. It seems to contain a naphthalimide core, which is a polycyclic aromatic hydrocarbon derived from naphthalene . The “4-amino-3,6-disulfo” part suggests the presence of amino and sulfo functional groups at the 4th, 3rd, and 6th positions of the naphthalimide core . The “N-(2-Aminoethyl)” part indicates an aminoethyl group attached to the nitrogen atom of the naphthalimide . The “dipotassium salt” part suggests that the compound is a salt form with two potassium ions .
Scientific Research Applications
Dyeing Properties : A study by Hosseinnezhad et al. (2017) focused on the preparation of new acid dyes based on naphthalimides, which were found effective in dyeing wool and polyamide fabrics, offering good fastness properties (Hosseinnezhad et al., 2017).
Synthesis of Novel Compounds : Yi-ru et al. (2004) synthesized an unsymmetrical diimide-disulfonato phthalocyanatozinc dipotassium salt, a novel compound, highlighting the potential for creating unique chemical structures using naphthalimide derivatives (Yi-ru et al., 2004).
Photophysical Properties : Langdon-Jones et al. (2014) developed biologically compatible, fluorescent rhenium-naphthalimide conjugates, demonstrating their use as cellular imaging agents. These agents showed potential in imaging human osteoarthritic cells and protistan fish parasites (Langdon-Jones et al., 2014).
Biological Applications : Gao et al. (2016) designed a N-butyl-4-amino-1,8-naphthalimide-based fluorescent probe for biothiols, which exhibited good selectivity and sensitivity. It was successfully applied for visualizing endogenous thiols in living cells (Gao et al., 2016).
Sensor Development : Pfeffer et al. (2006) developed 4-amino-1,8-naphthalimide based anion sensors, demonstrating their use in binding acetate and dihydrogenphosphate through hydrogen bonding. These sensors showed potential in detecting anions in various solutions (Pfeffer et al., 2006).
Cancer Research and Imaging : Banerjee et al. (2013) reviewed the use of functional 1,8-naphthalimide derivatives as DNA targeting, anticancer, and cellular imaging agents. This research highlighted the significant potential of naphthalimides in clinical trials for cancer therapy and diagnosis (Banerjee et al., 2013).
Properties
IUPAC Name |
dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBCTJAVKJWJD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11K2N3O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376314 | |
Record name | N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161578-11-6 | |
Record name | N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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